molecular formula C9H15FN2O B1448870 3-Fluoro-1-(pyrrolidine-3-carbonyl)pyrrolidine CAS No. 2027392-85-2

3-Fluoro-1-(pyrrolidine-3-carbonyl)pyrrolidine

Cat. No. B1448870
CAS RN: 2027392-85-2
M. Wt: 186.23 g/mol
InChI Key: CPUDZMYBMXBBTR-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and allowing efficient exploration of the pharmacophore space due to sp3-hybridization .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its non-planarity, a phenomenon called “pseudorotation”, which allows increased three-dimensional (3D) coverage . This feature, along with the stereogenicity of carbons, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Scientific Research Applications

Versatile Scaffold for Novel Biologically Active Compounds

The pyrrolidine ring, which is a part of “3-Fluoro-1-(pyrrolidine-3-carbonyl)pyrrolidine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Inverse Agonists of the Retinoic Acid-Related Orphan Receptor γ (RORγt)

A study demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt) . This receptor is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

Building Block for Fluorinated Pyrrolidine Derivatives

“(S)- (+)-3-Fluoropyrrolidine hydrochloride” can be employed as a building block for the preparation of fluorinated pyrrolidine derivatives of cyclohexylglycine amides . These derivatives are potential inhibitors for dipeptidyl peptidase IV .

Synthesis of Fluorinated Pyridines

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A range of fluorinated 3-hydroxypyridin-4-ones having fluorine or fluorinated substituent attached at 2- or 5- position of the pyridine ring has been synthesized to improve biological properties of 3-hydroxypyridin-4-ones .

Mechanism of Action

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Future Directions

Pyrrolidine and its derivatives continue to be of interest in drug discovery and development . The versatility of the pyrrolidine ring can guide medicinal chemists in the design of new compounds with different biological profiles .

properties

IUPAC Name

(3-fluoropyrrolidin-1-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN2O/c10-8-2-4-12(6-8)9(13)7-1-3-11-5-7/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUDZMYBMXBBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CCC(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-1-(pyrrolidine-3-carbonyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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